1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-methoxybenzyl)azetidine-3-carboxamide
Beschreibung
BenchChem offers high-quality 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-methoxybenzyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-methoxybenzyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-[(2-methoxyphenyl)methyl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2/c1-3-25-17-15(22-23-25)16(20-11-21-17)24-9-13(10-24)18(26)19-8-12-6-4-5-7-14(12)27-2/h4-7,11,13H,3,8-10H2,1-2H3,(H,19,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXFCGUWNKBVLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NCC4=CC=CC=C4OC)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Mode of Action
Based on the structure of similar compounds, it is suggested that the hydrogen interaction between the nitrogen atom in the pyridine ring and met332 could be responsible for the improved activity of these compounds.
Biochemical Pathways
Similar compounds have been reported to inhibit the c-met pathway.
Biologische Aktivität
1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-methoxybenzyl)azetidine-3-carboxamide is a novel heterocyclic compound that has garnered interest for its potential biological activities. This compound belongs to the triazolopyrimidine class, which is known for its diverse pharmacological properties, including antitumor and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Triazolopyrimidine Core : The presence of the triazole and pyrimidine rings contributes to its biological activity.
- Azetidine Ring : This ring structure may enhance the compound's interaction with biological targets.
Research indicates that compounds in the triazolopyrimidine class often exert their effects through several mechanisms:
- Inhibition of Kinases : These compounds can inhibit various kinases involved in cell proliferation and survival pathways. For instance, studies have shown that related triazolopyrimidines can inhibit polo-like kinase 1 (Plk1), a target in cancer therapy .
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through mitochondrial pathways, leading to cell death.
Antitumor Activity
1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-methoxybenzyl)azetidine-3-carboxamide has shown promising results in various cancer cell lines.
These findings suggest that the compound has significant antiproliferative effects against multiple types of cancer.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases.
Case Studies
Several studies have evaluated the biological activity of related compounds within the same class:
- Study on Plk1 Inhibition : A study identified analogs that selectively inhibit Plk1 with low cytotoxicity. The modifications in the triazolopyrimidine structure were crucial for enhancing selectivity and potency against cancer cells .
- Evaluation of Antiproliferative Effects : In a comparative study, various triazolopyrimidine derivatives were tested for their antiproliferative activity against different cancer cell lines. The derivatives exhibited varying degrees of efficacy based on structural modifications .
Wissenschaftliche Forschungsanwendungen
Research indicates that compounds within the triazolopyrimidine class exhibit a range of biological activities:
Antitumor Activity
- Studies have shown that derivatives similar to this compound can inhibit the proliferation of cancer cell lines. For instance, compounds with comparable structures have demonstrated significant antiproliferative effects against MDA-MB-231 and MCF-7 breast cancer cell lines, with IC50 values as low as 17.83 μM .
Antimicrobial Properties
- The compound has shown promise in exhibiting antibacterial and antifungal activities. The structural features, particularly the presence of a methoxy group and azetidine moiety, may enhance its interactions with microbial targets.
Anti-inflammatory Effects
- Some derivatives have been explored for their ability to modulate inflammatory pathways. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Case Study 1: Antitumor Activity
A study evaluated a series of triazolopyrimidine derivatives for their antiproliferative effects on various cancer cell lines. Among these derivatives, those containing azetidine structures showed enhanced activity against specific cancer types. The modifications at the azetidine position were found to significantly influence the compound's efficacy against MDA-MB-231 cells.
Case Study 2: Antimicrobial Effects
Another investigation focused on synthesizing triazolo[4,5-d]pyrimidine derivatives and assessing their antimicrobial activity against several bacterial strains. The results indicated that specific substitutions led to significant inhibition zones in agar diffusion assays, highlighting their potential as new antimicrobial agents.
Comparison with Related Compounds
To contextualize the biological activity of our target compound, it is beneficial to compare it with other known triazolopyrimidine derivatives:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| 1-Hydroxytriazolo[4,5-d]pyrimidine | Heterocyclic | Antitumor | Hydroxyl group enhances solubility |
| 3-Methylthio-triazolo[4,5-d]pyrimidine | Heterocyclic | Antimicrobial | Presence of methylthio group increases reactivity |
| 7-(Furan-2-yl)-triazolo[4,5-d]pyrimidin-5-amine | Heterocyclic | Antiproliferative | Enhanced interaction due to furan ring |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
